REACTION_CXSMILES
|
O=C([N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1)CC(CS(CC1C=CC=CC=1)(=O)=O)C(O)=O.OC(C(F)(F)F)=O.N[CH:33]([CH2:45]C)[CH:34]([C:36]1[O:37]C2C=CC=CC=2[N:40]=1)O.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl.CN1CCOCC1>C(Cl)Cl>[N:19]1([NH:40][C:36](=[O:37])[CH2:34][CH2:33][CH3:45])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1 |f:1.2|
|
Name
|
4-oxo-2-benzylsulfonylmethyl-4-piperidin-1-yl-butyric acid
|
Quantity
|
141 mg
|
Type
|
reactant
|
Smiles
|
O=C(CC(C(=O)O)CS(=O)(=O)CC1=CC=CC=C1)N1CCCCC1
|
Name
|
2-amino-1-benzooxazol-2-yl-butan-1-ol TFA salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)C(F)(F)F.NC(C(O)C=1OC2=C(N1)C=CC=C2)CC
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Type
|
CUSTOM
|
Details
|
After stir-ring for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)NC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |